![molecular formula C38H65NO31 B3028609 Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc CAS No. 2414396-62-4](/img/structure/B3028609.png)
Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc, commonly referred to as M3G, is a glycosylated peptide with a complex structure. It is composed of a mannose core with two branches of mannose and one branch of N-acetylglucosamine (GlcNAc). M3G is a type of glycopeptide that has been extensively studied for its potential application in various scientific fields.
Mecanismo De Acción
M3G has been shown to interact with various cell surface receptors, including toll-like receptors (TLRs), C-type lectin receptors (CLRs), and N-glycan receptors (NGRs). TLRs are receptors that recognize pathogen-associated molecular patterns (PAMPs) and are involved in the innate immune response. CLRs are receptors that recognize carbohydrates and are involved in the recognition of pathogens. NGRs are receptors that recognize N-glycans and are involved in the recognition of pathogens. M3G has been shown to interact with these receptors, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
M3G has been shown to have various biochemical and physiological effects. In vitro studies have shown that M3G is capable of inducing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, M3G has been shown to induce the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that M3G is capable of modulating the immune response and promoting wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M3G has several advantages and limitations for laboratory experiments. One advantage of M3G is that it is easy to synthesize and can be produced in large quantities. In addition, M3G is stable and can be stored for long periods of time. However, one limitation of M3G is that it is not water-soluble, which can make it difficult to work with in some experiments.
Direcciones Futuras
M3G has potential applications in a variety of scientific fields, including biotechnology, nanotechnology, and drug delivery. In the future, M3G could be used to develop targeted drug delivery systems and therapeutic agents. In addition, M3G could be used to develop nanomaterials and scaffolds for tissue engineering. Finally, M3G could be used to develop diagnostic tools and biomarkers for the early detection of diseases.
Métodos De Síntesis
M3G can be synthesized using a variety of different methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and enzymatic synthesis. SPPS is a method of peptide synthesis that involves the stepwise coupling of amino acids onto a solid support. This method is advantageous as it allows for the synthesis of longer peptides with high yields and purity. Solution-phase peptide synthesis is a method of peptide synthesis that involves the stepwise coupling of amino acids in a solution. This method is advantageous as it is faster and more cost-effective than SPPS. Enzymatic synthesis is a method of peptide synthesis that involves the use of enzymes to catalyze the formation of peptide bonds. This method is advantageous as it allows for the synthesis of peptides with high yields and purity.
Aplicaciones Científicas De Investigación
M3G has been studied for its potential application in a variety of scientific fields, including biotechnology, nanotechnology, and drug delivery. Due to its complex structure, M3G has been studied for its potential use as a scaffold for the construction of nanomaterials. In addition, M3G has been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. Finally, M3G has been studied for its potential use as a therapeutic agent due to its ability to modulate the immune system.
Propiedades
IUPAC Name |
N-[(2R,3R,4S,5R)-4-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5,6-trihydroxy-1-oxohexan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO31/c1-9(45)39-10(2-40)17(47)31(11(46)3-41)68-37-30(60)32(69-38-33(26(56)20(50)14(6-44)65-38)70-36-29(59)24(54)19(49)13(5-43)64-36)22(52)16(67-37)8-62-35-28(58)25(55)21(51)15(66-35)7-61-34-27(57)23(53)18(48)12(4-42)63-34/h2,10-38,41-44,46-60H,3-8H2,1H3,(H,39,45)/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,32-,33-,34-,35-,36+,37-,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCOBOGNJMAYNP-SIKYCVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

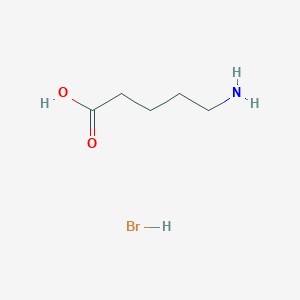
![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)

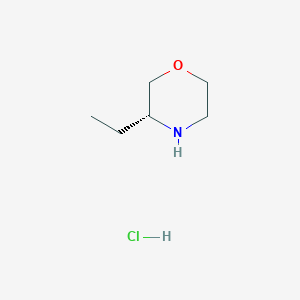

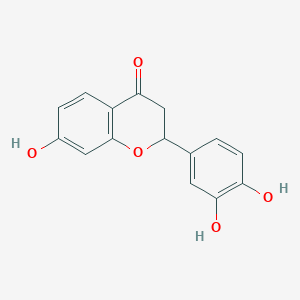

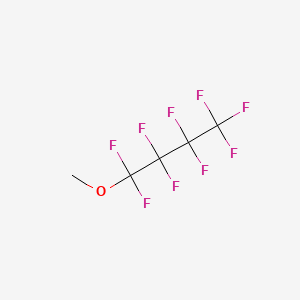
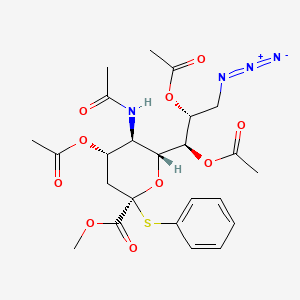

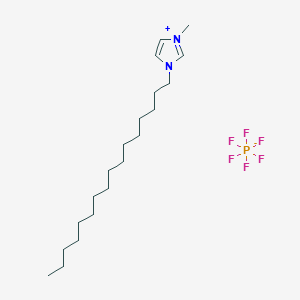
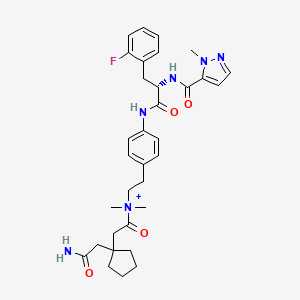
![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)
